Lotiglipron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lotiglipron is a non-peptide glucagon-like peptide-1 receptor agonist developed by Pfizer as a weight loss drug. It was designed to help manage obesity and type 2 diabetes mellitus by regulating blood sugar levels and reducing body weight. its development was halted due to safety concerns related to elevated liver enzymes .
Preparation Methods
The synthesis of Lotiglipron involves multiple steps, including the formation of complex organic structures. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Lotiglipron undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Lotiglipron has been primarily investigated for its potential in treating obesity and type 2 diabetes mellitus. Its ability to activate the glucagon-like peptide-1 receptor makes it a promising candidate for regulating blood sugar levels and reducing body weight. Research has shown that this compound can help lower blood sugar levels and promote weight loss when combined with appropriate diet and exercise .
In addition to its medical applications, this compound’s unique chemical structure and biological activity make it a valuable compound for studying the mechanisms of glucagon-like peptide-1 receptor activation and its effects on metabolism. This can provide insights into the development of new therapeutic agents for metabolic disorders .
Mechanism of Action
Lotiglipron exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating blood sugar levels and appetite. Upon activation, this receptor stimulates the release of insulin, inhibits the release of glucagon, and slows gastric emptying. These actions help reduce hyperglycemia and promote a feeling of fullness, leading to reduced food intake and weight loss .
The molecular targets and pathways involved in this compound’s mechanism of action include the glucagon-like peptide-1 receptor, insulin signaling pathways, and various metabolic processes related to glucose and lipid metabolism .
Comparison with Similar Compounds
Lotiglipron is similar to other glucagon-like peptide-1 receptor agonists, such as liraglutide and semaglutide. These compounds also activate the glucagon-like peptide-1 receptor and are used to treat type 2 diabetes mellitus and obesity. this compound is unique in its non-peptide structure, which allows for oral administration and potentially different pharmacokinetic properties .
Other similar compounds include:
Orforglipron: A glucagon-like peptide-1 receptor agonist developed by Eli Lilly, which has shown promising results in clinical trials for weight loss.
This compound’s uniqueness lies in its non-peptide structure and its potential for oral administration, which differentiates it from peptide-based glucagon-like peptide-1 receptor agonists that require injection .
Properties
CAS No. |
2401892-75-7 |
---|---|
Molecular Formula |
C31H31ClN4O5 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
2-[[4-[(2S)-2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31ClN4O5/c1-31(27-8-6-21(32)16-33-27)40-26-4-2-3-23(29(26)41-31)19-9-12-35(13-10-19)18-28-34-24-7-5-20(30(37)38)15-25(24)36(28)17-22-11-14-39-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,37,38)/t22-,31-/m0/s1 |
InChI Key |
SVPYZAJTWFQTSM-UGDMGKLASA-N |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.